

computational modeling of benzimidazole-based compounds

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Compound of Interest

Compound Name: *1,3-Dihydro-5,6-dinitro-2H-benzimidazol-2-one*

CAS No.: 3705-86-0

Cat. No.: B021077

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Application Note: High-Performance Computational Profiling of Benzimidazole Scaffolds

Executive Summary

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for anthelmintic (albendazole), antiviral (maribavir), and anticancer agents. However, the scaffold's high nitrogen content and planarity can lead to solubility issues and off-target toxicity. This guide details a self-validating computational workflow to screen, optimize, and validate benzimidazole derivatives before synthesis. We utilize a multi-scalar approach: electronic profiling (DFT), static interaction modeling (Docking), and dynamic stability analysis (MD Simulations).

Module A: Electronic Structure Profiling (DFT)

Objective: To predict chemical reactivity and stability by calculating Frontier Molecular Orbitals (FMOs).

Rationale: Benzimidazoles act as electron donors/acceptors depending on the C2/N1 substitution. The HOMO-LUMO gap (

) is the primary descriptor for kinetic stability and intracellular reactivity.

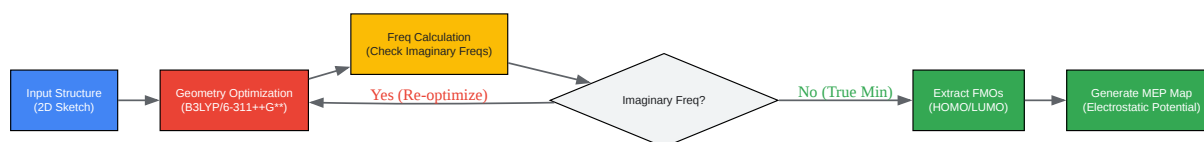
Protocol 1: DFT Calculation Setup

- Software: Gaussian 16 / ORCA 5.0
- Functional/Basis Set: B3LYP/6-311++G(d,p).[\[1\]](#)[\[2\]](#)[\[3\]](#)
 - Why? The B3LYP hybrid functional balances computational cost with accuracy for organic electronic states. The diffuse functions (++) are critical for capturing the lone pair electrons on the benzimidazole nitrogens.
- Solvent Model: IEFPCM (Water) to mimic physiological conditions.

Step-by-Step Workflow:

- Geometry Optimization: Minimize the structure to a local energy minimum (Force threshold: Hartree/Bohr).
- Frequency Calculation: Ensure no imaginary frequencies exist (confirms a true minimum).
- Descriptor Extraction:
 - Chemical Hardness ():
 . High hardness implies high stability/low reactivity.
 - Electrophilicity Index (): Measures the propensity to accept electrons (crucial for Michael acceptor derivatives).

Visualization: DFT Workflow



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Figure 1: DFT workflow ensuring structural integrity before electronic property calculation.

Module B: Structure-Based Interaction Modeling (Docking)

Objective: To determine the binding mode of benzimidazole derivatives against Tubulin (specifically the colchicine binding site), a validated target for this scaffold.

Target Selection:

- Protein: Tubulin dimer.
- PDB ID:1SA0 (Complex with Colchicine).[4][5]
- Rationale: Benzimidazoles inhibit microtubule polymerization by occupying the colchicine pocket, preventing the "curved-to-straight" conformational change necessary for microtubule assembly.

Protocol 2: Molecular Docking (AutoDock Vina/Glide)

- Protein Preparation:
 - Remove crystallographic waters (except those bridging the ligand).
 - Add polar hydrogens (pH 7.4).

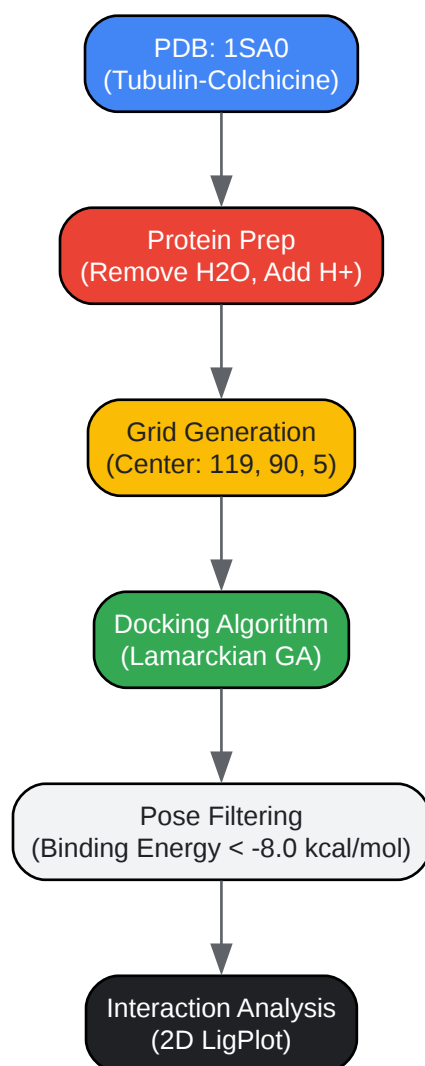
- Critical Step: Assign Gasteiger charges. Benzimidazole N3 is a hydrogen bond acceptor; NH1 is a donor.
- Grid Generation (The "Search Space"):
 - Center: X=119.6, Y=90.0, Z=5.7 (Coordinates of Colchicine in 1SA0).[4][5]
 - Size:
 - Å. Note: Do not make the box too large, or sampling efficiency drops.
- Validation (Self-Docking):
 - Remove the native Colchicine ligand and re-dock it.
 - Success Criteria: RMSD between the docked pose and crystal pose must be Å.

Data Output: Interaction Table

Typical interactions to look for in high-affinity benzimidazoles:

Residue (Tubulin)	Interaction Type	Benzimidazole Moiety
Cys241	H-Bond (Donor)	N3 (Imidazole ring)
Val238	Hydrophobic	Benzene ring
Alpha-Thr179	H-Bond	C2-Substituent

Visualization: Docking Logic



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Figure 2: Structure-based docking pipeline targeting the colchicine binding site.

Module C: Dynamic Stability (MD Simulations)

Objective: To validate that the docked pose is stable over time and not a local energy artifact.

Docking is static; biology is dynamic.

Protocol 3: MD Simulation (GROMACS/Desmond)

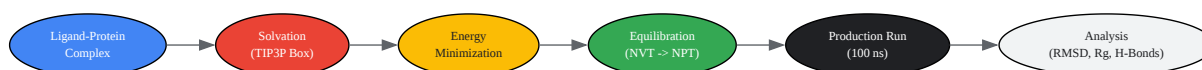
- System Setup:
 - Force Field: CHARMM36 or OPLS_2005 (optimized for small heterocycles).

- Solvation: TIP3P water model (cubic box, 10 Å buffer).
- Neutralization: Add Na⁺/Cl⁻ ions to 0.15 M (physiological ionic strength).
- Equilibration:
 - NVT: 100 ps at 300 K (thermostat).
 - NPT: 100 ps at 1 bar (barostat).
- Production Run:
 - Duration: Minimum 50 ns (100 ns recommended for benzimidazoles to observe ring-flip phenomena).
 - Time Step: 2 fs.

Key Analysis Metrics:

- RMSD (Root Mean Square Deviation): Should plateau (converge) within 10-20 ns. A continuous rise indicates the ligand is leaving the pocket.
- RMSF (Fluctuation): High peaks in the protein RMSF usually indicate loop regions; the binding pocket residues (e.g., Cys241) should show reduced flexibility upon ligand binding.

Visualization: MD Simulation Pipeline



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Figure 3: Molecular Dynamics simulation stages for stability verification.

Module D: ADMET & Drug-Likeness

Objective: To filter out toxic or bio-unavailable compounds early. Tool: SwissADME / pkCSM.[6]

Benzimidazole Specifics:

- Lipophilicity (LogP): Benzimidazoles can be highly lipophilic. Target a Consensus LogP < 5.
- BBB Permeation: If targeting CNS tumors (glioblastoma), the compound must cross the Blood-Brain Barrier (Yellow zone in SwissADME "Boiled-Egg" plot).
- CYP Inhibition: Check for CYP3A4 inhibition, common with imidazole-containing rings, which can cause drug-drug interactions.

References

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- Journal of Medicinal Chemistry (2021): "Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors." Validation of the colchicine binding site.[5][7]
- Scientific Reports (2022): "Metal complexes of benzimidazole-derived as potential anti-cancer agents: combined experimental and computational studies." DFT and electronic parameter protocols.[1][2][8][9]
- SwissADME: "A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules."

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